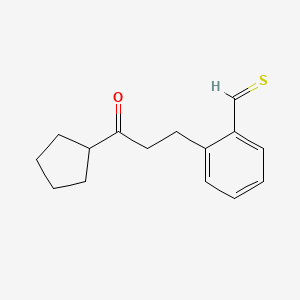
Cyclopentyl2-(2-thiomethylphenyl)ethylketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl2-(2-thiomethylphenyl)ethylketone is an organic compound with the chemical formula C15H20OS It is a ketone derivative characterized by the presence of a cyclopentyl group and a thiomethylphenyl group attached to an ethyl ketone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl2-(2-thiomethylphenyl)ethylketone typically involves the reaction of cyclopentanone with 2-(2-thiomethylphenyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ketone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl2-(2-thiomethylphenyl)ethylketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopentyl2-(2-thiomethylphenyl)ethylketone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclopentyl2-(2-thiomethylphenyl)ethylketone involves its interaction with molecular targets such as enzymes and receptors. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Cyclopentyl2-(2-thiomethylphenyl)ethylketone can be compared with other similar compounds, such as:
Cyclopentyl2-(2-methylphenyl)ethylketone: Lacks the sulfur atom, resulting in different chemical reactivity and biological activity.
Cyclopentyl2-(2-thiomethylphenyl)ethanol: Contains a hydroxyl group instead of a ketone, leading to different physical and chemical properties.
Cyclopentyl2-(2-thiomethylphenyl)ethylamine:
The presence of the thiomethyl group in this compound makes it unique, as it imparts distinct chemical properties and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C15H18OS |
|---|---|
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
2-(3-cyclopentyl-3-oxopropyl)thiobenzaldehyde |
InChI |
InChI=1S/C15H18OS/c16-15(13-6-2-3-7-13)10-9-12-5-1-4-8-14(12)11-17/h1,4-5,8,11,13H,2-3,6-7,9-10H2 |
Clave InChI |
QCSZWQCMZIJIOT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C(=O)CCC2=CC=CC=C2C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13100475.png)
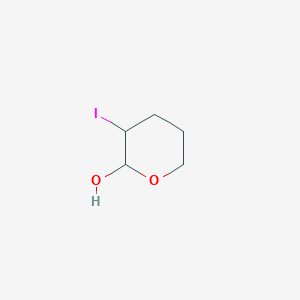
![N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13100482.png)
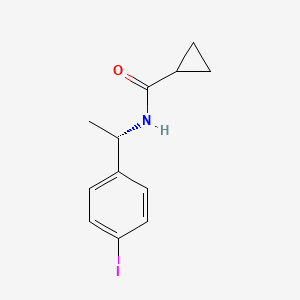
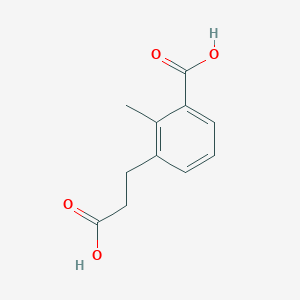
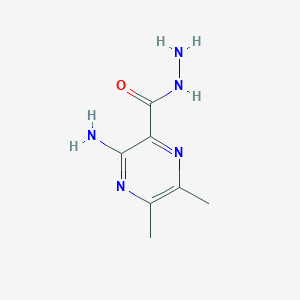
![2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one](/img/structure/B13100505.png)
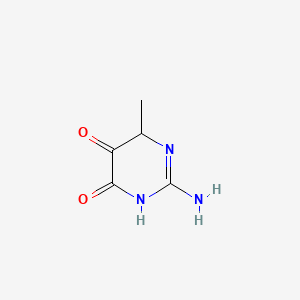
![5-Amino-7-methylaminofurazano[3,4-d]pyrimidine](/img/structure/B13100513.png)
![1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B13100520.png)
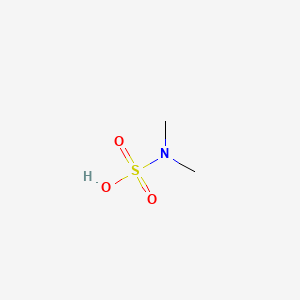

![4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100530.png)

